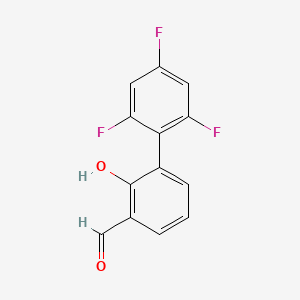2-Formyl-6-(2,4,6-trifluorophenyl)phenol
CAS No.: 1261890-29-2
Cat. No.: VC11761716
Molecular Formula: C13H7F3O2
Molecular Weight: 252.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261890-29-2 |
|---|---|
| Molecular Formula | C13H7F3O2 |
| Molecular Weight | 252.19 g/mol |
| IUPAC Name | 2-hydroxy-3-(2,4,6-trifluorophenyl)benzaldehyde |
| Standard InChI | InChI=1S/C13H7F3O2/c14-8-4-10(15)12(11(16)5-8)9-3-1-2-7(6-17)13(9)18/h1-6,18H |
| Standard InChI Key | NAQDPBOKZSCTMW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)C2=C(C=C(C=C2F)F)F)O)C=O |
| Canonical SMILES | C1=CC(=C(C(=C1)C2=C(C=C(C=C2F)F)F)O)C=O |
Introduction
Molecular Identification and Structural Features
2-Formyl-6-(2,4,6-trifluorophenyl)phenol (C₁₃H₇F₃O₂) features a central phenol ring substituted at the 2-position with a formyl group (–CHO) and at the 6-position with a 2,4,6-trifluorophenyl moiety. The trifluoromethyl group introduces significant electron-withdrawing effects, altering the electronic distribution of the aromatic system and enhancing the compound’s lipophilicity. Key structural attributes include:
Electronic and Steric Properties
The trifluorophenyl group induces meta- and para-directing effects, potentially influencing electrophilic substitution patterns. The formyl group at the ortho position relative to the hydroxyl group creates intramolecular hydrogen-bonding opportunities, stabilizing specific conformations. Comparative molecular weight calculations suggest a mass of approximately 260.18 g/mol, extrapolated from analogs such as 2-Formyl-6-(3-hydroxyphenyl)phenol (214.22 g/mol) and 2,4,6-Trifluorophenol (144.09 g/mol) .
Table 1: Comparative Molecular Data for Related Phenolic Compounds
Synthetic Methodologies
The synthesis of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol likely involves multi-step strategies combining formylation and cross-coupling reactions. While no direct protocols are documented, analogous pathways for related compounds suggest the following approaches:
Formylation of Phenolic Precursors
A phenol derivative pre-functionalized with a trifluorophenyl group could undergo formylation via the Duff reaction (hexamethylenetetramine-mediated) or Vilsmeier-Haack reaction. For example, 6-(2,4,6-trifluorophenyl)phenol could be treated with a formylating agent such as phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to introduce the aldehyde group .
Suzuki-Miyaura Cross-Coupling
The trifluorophenyl moiety might be introduced via palladium-catalyzed coupling between a boronic acid derivative (e.g., 2,4,6-trifluorophenylboronic acid) and a brominated phenolic precursor. Subsequent formylation would yield the target compound. This method mirrors strategies used in synthesizing triiodophenols , albeit with fluorine substituents.
Hypothetical Reaction Pathway:
-
Bromination: 2-Bromo-6-hydroxybenzaldehyde → 2-Bromo-6-methoxybenzaldehyde (protected hydroxyl).
-
Coupling: Reaction with 2,4,6-trifluorophenylboronic acid under Pd(PPh₃)₄ catalysis.
-
Deprotection: Cleavage of the methoxy group to regenerate the phenol.
Physicochemical Properties and Reactivity
Solubility and Stability
The trifluorophenyl group enhances lipophilicity, likely rendering the compound soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate but poorly soluble in water. Stability under acidic or basic conditions would depend on the phenol’s pKa, which is lowered by electron-withdrawing fluorine atoms (estimated pKa ≈ 8–9, compared to 9.95 for phenol) .
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include ν(O–H) ≈ 3300 cm⁻¹ (phenolic OH), ν(C=O) ≈ 1700 cm⁻¹ (aldehyde), and ν(C–F) ≈ 1100–1200 cm⁻¹.
-
NMR Spectroscopy:
Research Gaps and Future Directions
Despite its structural intrigue, 2-Formyl-6-(2,4,6-trifluorophenyl)phenol remains understudied. Critical research priorities include:
-
Synthetic Optimization: Developing efficient, scalable routes with high regioselectivity.
-
Crystallographic Studies: Resolving the compound’s solid-state structure to confirm substituent orientation and intermolecular interactions.
-
Biological Screening: Evaluating its potential as a protease inhibitor or antimicrobial agent, leveraging fluorine’s bioisosteric properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume